Carbofuran Carbofuran Carbofuran is an odorless white crystalline solid. Contact with skin may burn skin and eyes. When exposed to heat or flames it may emit toxic oxides of nitrogen. It is toxic by inhalation, skin contact, and/ or ingestion. It is used as a pesticide.
Carbofuran is a carbamate ester and a member of 1-benzofurans. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a carbamate insecticide, an EC 3.1.1.8 (cholinesterase) inhibitor, an acaricide, an agrochemical, an avicide and a nematicide.
Carbofuran is a natural product found in Daucus carota with data available.
Carbofuran is a synthetic carbamate pesticide that is an odorless, white crystalline solid, and exposure occurs by inhalation, ingestion, and contact, and it is an acetylcholinesterase inhibitor, and endocrine disruptor, and a probable reproduction/development intoxicant.
Carbofuran is a carbamate pesticide. It is used as systemic agricultural insecticide, acaricide and nematocide. Carbofuran has been shown to exhibit neuroprotectant and neuroprotective functions (A7790, A7790). Carbofuran belongs to the family of Benzofurans. These are organic compounds containing a benzene ring fused to a furan.
A cholinesterase inhibitor that is used as a systemic insecticide, an acaricide, and nematocide. (From Merck Index, 11th ed)
Brand Name: Vulcanchem
CAS No.: 1563-66-2
VCID: VC0522692
InChI: InChI=1S/C12H15NO3/c1-12(2)7-8-5-4-6-9(10(8)16-12)15-11(14)13-3/h4-6H,7H2,1-3H3,(H,13,14)
SMILES: CC1(CC2=C(O1)C(=CC=C2)OC(=O)NC)C
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol

Carbofuran

CAS No.: 1563-66-2

Cat. No.: VC0522692

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Carbofuran - 1563-66-2

Specification

CAS No. 1563-66-2
Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
IUPAC Name (2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate
Standard InChI InChI=1S/C12H15NO3/c1-12(2)7-8-5-4-6-9(10(8)16-12)15-11(14)13-3/h4-6H,7H2,1-3H3,(H,13,14)
Standard InChI Key DUEPRVBVGDRKAG-UHFFFAOYSA-N
SMILES CC1(CC2=C(O1)C(=CC=C2)OC(=O)NC)C
Canonical SMILES CC1(CC2=C(O1)C(=CC=C2)OC(=O)NC)C
Appearance Solid powder
Colorform White, crystalline solid
White or grayish, crystalline solid [Note: May be dissolved in a liquid carrier].
Colorless crystals
Melting Point 302 to 307 °F (EPA, 1998)
153.2 °C
Melting point = 153-154 °C (pure); 150-152 °C (technical)
150 - 152 °C
153 °C
304 °F

Introduction

Chemical Properties and Structural Characteristics

Molecular Composition and Physical Properties

Carbofuran (IUPAC name: 2,3-dihydro-2,2-dimethylbenzofuran-7-yl methylcarbamate) is a white crystalline solid with a melting point of 153–154°C . Its vapor pressure of 2×1052 \times 10^{-5} mm Hg at 33°C and water solubility of 700 mg/L at 20°C facilitate environmental mobility. The compound’s solubility varies widely in organic solvents: 30% in N-methyl-2-pyrrolidone, 25% in dimethyl sulfoxide, and 15% in acetone .

Table 1: Physicochemical Properties of Carbofuran

PropertyValueSource
Molecular formulaC12H15NO3\text{C}_{12}\text{H}_{15}\text{NO}_3
Molecular weight221.3 g/mol
Melting point153–154°C
Vapor pressure2×1052 \times 10^{-5} mm Hg
Water solubility700 mg/L (20°C)

Degradation Pathways and Metabolites

Carbofuran undergoes three primary degradation mechanisms:

  • Hydrolysis: In aqueous environments, cleavage of the carbamate ester bond yields carbofuran phenol, which is 10-fold less toxic than the parent compound .

  • Photolysis: Sunlight exposure generates 3-hydroxycarbofuran and 3-ketocarbofuran, both exhibiting neurotoxicity comparable to carbofuran .

  • Microbial degradation: Soil bacteria like Pseudomonas and Achromobacter utilize carbofuran hydrolase enzymes to mineralize the compound into CO2\text{CO}_2 and ammonia .

Table 2: Major Carbofuran Metabolites and Toxicity

MetaboliteToxicity Relative to CarbofuranSource
Carbofuran phenol10%
3-Hydroxycarbofuran95%
3-Ketocarbofuran98%

Toxicological Profile and Health Impacts

Acute and Chronic Toxicity

Carbofuran inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), causing neurotoxic effects in mammals . Acute oral LD50_{50} values range from 3.8 mg/kg in rats to 18.9 mg/kg in dogs . Chronic exposure correlates with endocrine disruption, reproductive disorders, and genotoxicity in humans .

Table 3: Acute Toxicity of Carbofuran Across Species

SpeciesRouteLD50_{50} (mg/kg)Source
RatOral3.8–4.5
MouseOral14.4
CatOral2.5–3.5
DogOral15–18.9

Ecotoxicological Effects

Carbofuran residues in agricultural runoff have caused mass avian mortalities, with lethal doses as low as 0.2 mg/kg in birds . Aquatic organisms face acute risks at concentrations >0.5 μg/L, with LC50_{50} values of 1.2 μg/L for rainbow trout .

Environmental Persistence and Regulatory Status

Global Contamination Patterns

In Kenya’s farmlands, carbofuran concentrations reach 1.671 μg/L in surface water , while U.S. groundwater samples contain up to 30 μg/L . Soil residues, though lower (0.1–2.3 mg/kg), persist through adsorption to organic matter .

Regulatory Measures

The U.S. EPA’s 2006 Reregistration Eligibility Decision (RED) restricted carbofuran use to <2,500 lbs/year for specific crops . The European Union and Canada have enacted full bans, while the FAO maintains a maximum residue limit (MRL) of 0.01 mg/kg for food crops .

Microbial Degradation Mechanisms

Key Microbial Strains and Enzymes

Burkholderia cepacia strain PCL3 degrades carbofuran via the mcd gene, encoding carbofuran hydrolase . Fungal species like Aspergillus niger achieve 90% mineralization within 15 days through cytochrome P450 monooxygenases .

Table 4: Microbial Degradation Efficiency

MicroorganismDegradation RateTimeframeSource
Pseudomonas aeruginosa85%7 days
Achromobacter xylosoxidans95%10 days

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